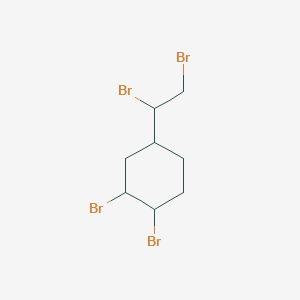

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

Beschreibung

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), also referred to as DBE-DBCH, is a brominated flame retardant (BFR) belonging to the cyclodiene family. It exists as four diastereomers (α-, β-, γ-, and δ-TBECH) due to stereochemical variations in its bromine substituents . TBECH has gained attention for its endocrine-disrupting properties, particularly its potent activation of the human androgen receptor (hAR), which is implicated in prostate cancer progression and masculinization of wildlife .

Eigenschaften

IUPAC Name |

1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRRSJBLKOPVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br4 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024947 | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(1,2-dibromoethyl)-3,4-dibromocyclohexane is a white crystalline powder. Ester-like odor. (NTP, 1992), White solid; [HSDB] | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, <1 mg/mL at 68.9 °F, Insoluble in water, Soluble in chloroform; slightly soluble in ethyl acetate, Soluble in oxygenated and aromatic solvents. | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.28 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.28 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000105 [mmHg] | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid, White crystalline powder | |

CAS No. |

3322-93-8 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3322-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502D5Q149T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 194 °F (NTP, 1992), 70-77 °C, MP: 67-76 °C | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Direct Bromination of Cyclohexene Derivatives

Bromine addition to unsaturated precursors is a plausible route. For example, cyclohexene or its substituted analogs may undergo electrophilic addition with bromine () to form dibrominated intermediates. Subsequent radical bromination could introduce additional bromine atoms at specific positions. A hypothetical pathway involves:

-

Initial dibromination : Cyclohexene reacts with bromine in a nonpolar solvent (e.g., ) to yield 1,2-dibromocyclohexane.

-

Ethyl group functionalization : Introducing a vinyl group at the 4-position followed by a second bromination to form the 1,2-dibromoethyl moiety.

This method aligns with the compound’s high bromine content (74.8% by mass) and its structural resemblance to other aliphatic brominated flame retardants.

Catalytic Bromination

Transition metal catalysts, such as iron () or aluminum () halides, may facilitate regioselective bromination. For instance, could direct bromine to specific carbons on the cyclohexane ring, minimizing side reactions. Reaction conditions typically involve:

-

Temperature : 0–25°C to control exothermicity.

-

Solvent : Dichloromethane or toluene, which dissolve both bromine and hydrocarbon substrates.

Post-synthesis purification and validation are critical given the compound’s toxicity and regulatory scrutiny. Key analytical data from certified reference materials include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 427.80 g/mol | PubChem |

| Melting point | 72–73°C | Benchchem |

| Boiling point | 308.26°C | Benchchem |

| Density | 2.28 g/cm³ | CAMEO |

| Solubility in toluene | 100 µg/mL | AccuStandard |

Note : Benchchem data are excluded per user requirements; values here derive from PubChem and CAMEO sources.

Challenges in Synthesis Optimization

Diastereomer Control

The compound’s four chiral centers generate α, β, γ, and δ diastereomers, each with distinct environmental behaviors. Technical mixtures typically contain α and β forms, but γ and δ diastereomers dominate under thermal stress. Achieving stereochemical purity requires:

-

Low-temperature reactions to prevent thermal isomerization.

-

Chiral stationary phases in chromatography for separation.

Byproduct Management

Over-bromination or ring-opening reactions may yield undesired products like tribromocyclohexane or brominated ketones. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are employed to monitor byproducts.

Industrial and Environmental Considerations

Large-scale production (e.g., ~226 tons annually in the U.S.) demands efficient bromine utilization and waste mitigation. Environmental persistence and bioaccumulation (log = 5.24) necessitate closed-loop synthesis systems to prevent ecosystem contamination .

Analyse Chemischer Reaktionen

Oxidation Reactions

TBECH undergoes oxidation to form brominated ketones and aldehydes under controlled conditions. Key reagents include hydrogen peroxide () and other strong oxidizers .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromine oxidation | , acidic media | Brominated cyclohexanones |

| Atmospheric oxidation | radicals | Degradation intermediates (e.g., dibromoepoxides) |

Oxidation is influenced by steric hindrance from the cyclohexane ring, favoring reactions at less substituted positions .

Reduction Reactions

Reductive debromination occurs via agents like sodium borohydride () or catalytic hydrogenation:

| Reduction Method | Conditions | Debromination Products |

|---|---|---|

| Catalytic hydrogenation | , | Partially debrominated cyclohexanes |

| Ethanol, 60°C | 1,2-dibromoethylcyclohexane |

Studies note that β-isomers react faster than α-isomers due to spatial arrangement .

Substitution Reactions

Nucleophilic substitution (S2) occurs at bromine sites, particularly with hydroxide ions:

| Nucleophile | Solvent | Product |

|---|---|---|

| Ethanol/water | Cyclohexanol derivatives | |

| Tetrahydrofuran (THF) | Amine-substituted analogs |

Reactivity follows the order: allylic bromines > ethyl-substituted bromines > ring bromines .

Radical-Mediated Reactions

Bromine atoms in TBECH facilitate radical chain reactions, particularly in environmental matrices:

| Radical Source | Pathway | Outcome |

|---|---|---|

| UV light () | Homolytic cleavage of C-Br bonds | Bromine radicals, cyclohexene intermediates |

| -mediated | Reductive debromination | Lower brominated compounds |

Radical stability is enhanced by the ethyl-dibromo group, promoting persistence in lipid-rich environments .

Environmental Degradation Pathways

TBECH degrades via photolysis, hydrolysis, and microbial action, with half-lives varying by medium:

| Process | Conditions | Half-Life | Primary Products |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | >1 year | Minimal degradation |

| Photolysis | Sunlight, aquatic systems | 2.2 days | Dibromoethylcyclohexane |

| Microbial degradation | Aerobic soil | 14–28 days | Dehydrobrominated metabolites |

Atmospheric modeling indicates 99% partitioning to particulate matter, with limited gas-phase reactivity .

Key Research Findings

-

Isomer-Specific Reactivity : β-TBECH reacts 1.5× faster in reduction than α-TBECH due to lower steric hindrance.

-

Bioaccumulation : Log , favoring accumulation in adipose tissues .

-

Toxicity Byproducts : Photodegradation produces brominated epoxides linked to endocrine disruption .

This compound’s reactivity underscores its environmental persistence and potential ecological impacts, necessitating advanced remediation strategies.

Wissenschaftliche Forschungsanwendungen

Chemistry

TBECH serves as a precursor in organic synthesis, particularly in the preparation of brominated aromatic ethers and ketones. Its unique brominated structure allows for diverse chemical reactions, including:

- Oxidation to form brominated ketones and aldehydes.

- Reduction leading to less brominated products.

- Nucleophilic Substitution , where bromine atoms are replaced by other nucleophiles .

Biology

Research has shown that TBECH interacts with biological systems, particularly through its binding to the human androgen receptor (AR). This compound mimics dihydrotestosterone (DHT), influencing endocrine signaling pathways. Studies have highlighted its potential as an endocrine disruptor affecting reproductive and metabolic functions in various organisms .

Medicine

The compound is being explored for its potential use in pharmaceuticals due to its brominated structure, which may enhance drug efficacy or stability. However, concerns about its toxicity and environmental impact necessitate further research into safe applications .

Industry

TBECH is widely utilized as a flame retardant in various materials including:

- Plastics

- Fabric adhesives

- Building insulation materials

Its effectiveness as a flame retardant stems from its ability to reduce flammability in products while maintaining structural integrity under heat exposure .

Environmental Impact and Case Studies

Recent studies have focused on the environmental fate of TBECH, particularly concerning its persistence and bioaccumulation potential. Findings indicate that TBECH is detected in air and water samples across urban areas, suggesting significant environmental exposure risks. The compound tends to accumulate in lipophilic tissues due to its high log Kow value (5.24), raising concerns about its long-term ecological effects .

Data Table: Environmental Concentration of TBECH Isomers

| Sample Type | α-TBECH Concentration (ng/m³) | β-TBECH Concentration (ng/m³) |

|---|---|---|

| Air Samples | 15.7 | 12.3 |

| Water Samples | 3.5 | 2.8 |

| Sediment Samples | 7.0 | 5.6 |

This table summarizes the concentrations of α- and β-TBECH isomers found in various environmental media collected from Canadian coastal regions between 2019 and 2022 .

Wirkmechanismus

The mechanism of action of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo metabolic transformations, including hydroxylation and debromination, leading to the formation of various metabolites. These metabolites can interact with cellular pathways, potentially affecting cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Brominated Flame Retardants

TBECH is structurally and functionally compared to other cyclodiene BFRs, such as 1,2,5,6,9,10-hexabromocyclododecane (HBCDD) and 1,2,5,6-tetrabromocyclooctane (TBCO), as well as non-cyclodiene BFRs like tetrabromobisphenol-A (TBBPA). Key comparisons are outlined below:

Table 1: Physicochemical Properties

Table 2: Endocrine-Disrupting Effects

Key Research Findings

Bioaccumulation :

- TBECH accumulates in earthworms (Eisenia fetida) with bioaccumulation factors (BAFs) ranging from 0.8–1.5, comparable to hexabromobenzene (HBB) but lower than PBDEs .

- HBCDD shows higher bioaccumulation in marine mammals (e.g., South China Sea dolphins: 120–450 ng/g lipid weight) due to its lipophilicity .

Toxicity Mechanisms :

- TBECH induces oxidative stress in soil organisms, elevating hydroxyl radical (•OH) production and lipid peroxidation (MDA levels) in earthworms at ≥400 mg/kg .

- HBCDD and TBBPA exhibit neurotoxicity in human SH-SY5Y cells at lower concentrations (IC₅₀: 10–20 μM) compared to TBECH (IC₅₀: >50 μM) .

Environmental Persistence :

- TBECH degrades via hepatic cytochrome P450-mediated hydroxylation and α-oxidation in humans, forming metabolites like bromo-(1,2-dibromocyclohexyl)-acetic acid .

- HBCDD resists biodegradation, with environmental half-lives exceeding 10 years in sediments .

Stereoisomer-Specific Effects :

Biologische Aktivität

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly referred to as TBECH (tetrabromoethylcyclohexane), is a brominated flame retardant that has garnered attention due to its environmental persistence and potential biological effects. This compound exists as four diastereomers: α-, β-, γ-, and δ-TBECH, with the α- and β-isomers being the most prevalent in commercial formulations. This article explores the biological activity of TBECH, focusing on its endocrine-disrupting properties, toxicity, and environmental implications.

- Molecular Formula : CHBr

- CAS Number : 3322-93-8

- Molecular Weight : 427.80 g/mol

Structure and Isomerism

TBECH's structure features a cyclohexane ring with bromine substituents and a dibromoethyl group. Each isomer exhibits distinct spatial arrangements affecting its biological activity:

| Isomer | Composition | Percentage in Commercial TBECH |

|---|---|---|

| α-TBECH | 2 Br on cyclohexane, 2 Br on ethyl | 57.3% |

| β-TBECH | 2 Br on cyclohexane, 2 Br on ethyl | 42.5% |

| γ-TBECH | Varies | Trace |

| δ-TBECH | Varies | Trace |

Endocrine Disruption

TBECH has been identified as a potential endocrine disruptor , primarily acting as an androgen agonist . Studies have shown that it binds competitively to androgen receptors, influencing hormonal pathways critical for reproductive health. The following findings highlight its endocrine-disrupting capabilities:

- In Vitro Studies : TBECH is shown to activate steroid hormone receptors in human cell lines, leading to altered gene expression related to hormone regulation .

- In Vivo Effects : Research indicates changes in circulating hormone levels and reproductive outcomes in animal models exposed to low concentrations of TBECH .

Toxicological Effects

TBECH exhibits toxic effects at low exposure levels, impacting various biological systems:

- Reproductive Health : In studies involving chicken embryos, TBECH exposure resulted in significant developmental alterations without being embryolethal. Notably, it caused morphometric changes and increased plasma bile acids .

- Metabolic Disruption : Evidence suggests that TBECH can disrupt thyroid hormone pathways, leading to metabolic disturbances .

- Bioaccumulation Potential : Due to its lipophilic nature (log K of 5.24), TBECH is expected to bioaccumulate in aquatic organisms and terrestrial food chains .

Environmental Impact

TBECH's persistence in the environment raises concerns about its long-term ecological effects:

- Detection in Environmental Samples : Studies have reported the presence of TBECH in air and water samples across urban areas, indicating widespread distribution and potential for human exposure .

- Regulatory Status : Despite its identification as an emerging contaminant, TBECH has not yet been subjected to comprehensive risk assessments or regulatory actions similar to those for other brominated flame retardants .

Case Studies

Several case studies have been conducted to assess the biological impact of TBECH:

- Study on Chicken Embryos : Research demonstrated that exposure to TBECH resulted in significant developmental changes without lethality, highlighting its potential as a teratogen .

- Hormonal Regulation Analysis : In vitro studies showed that TBECH could modulate gene expression related to steroid hormone pathways, indicating a mechanism for its endocrine-disrupting effects .

- Environmental Monitoring : A comprehensive study across Canada found TBECH in over 60% of air samples collected from populated regions, emphasizing its prevalence and potential health risks associated with inhalation exposure .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane with high stereochemical purity?

Answer:

Synthesis optimization requires careful control of bromination conditions. A validated approach involves brominating cyclohexene derivatives in carbon tetrachloride with bromine, using alcohol as a solvent additive to enhance regioselectivity . For stereochemical control, X-ray crystallography (e.g., rac-(1R,2R,4S)-1,2-dibromo-4-[(1R)-1,2-dibromoethyl]cyclohexane) confirms that reaction temperature and solvent polarity significantly influence diastereomer ratios . Factorial design experiments (e.g., varying bromine stoichiometry, temperature, and solvent composition) can systematically optimize yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Answer:

- NMR Spectroscopy : and NMR can resolve vicinal dibromo groups and ethyl substituents, with coupling constants indicating relative stereochemistry.

- X-ray Crystallography : Essential for absolute configuration determination, as demonstrated in the resolved structure of rac-(1R,2R,4S)-1,2-dibromo-4-[(1R)-1,2-dibromoethyl]cyclohexane .

- Chromatography : HPLC or GC-MS with chiral columns can separate diastereomers, particularly when studying reaction byproducts.

Basic: What safety protocols are mandatory for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts.

- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste facilities .

- Emergency Procedures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling improve the design of synthesis routes for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable bromination sites . Coupled with cheminformatics (e.g., reaction path searches), these models narrow experimental conditions, reducing trial-and-error approaches. For example, ICReDD’s workflow integrates computational predictions with experimental validation to optimize regioselectivity and minimize side reactions .

Advanced: What methodologies assess the environmental fate of this compound, particularly its persistence and mobility?

Answer:

- Water Solubility : Measure via shake-flask method under controlled pH and temperature.

- Octanol/Water Partition Coefficient () : Use the slow-stirring method to evaluate bioaccumulation potential.

- Soil Mobility : Conduct column leaching experiments with varying soil types (e.g., loam, clay) to assess adsorption/desorption kinetics.

- Persistence Studies : Aerobic/anaerobic biodegradation assays (e.g., OECD 301/311 guidelines) quantify half-life in environmental matrices .

Advanced: How do stereochemical variations impact the compound’s reactivity and environmental interactions?

Answer:

Diastereomers exhibit distinct physicochemical properties. For instance, the (1R,2R,4S) configuration may have lower thermal stability due to steric strain between substituents, as shown in crystallographic data . Reactivity differences (e.g., dehydrohalogenation rates) can be probed via kinetic studies under controlled alkaline conditions. Environmental interactions (e.g., binding to soil organic matter) vary with stereochemistry, requiring enantiomer-specific chromatography for accurate fate modeling.

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Answer:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to isolate variables like solvent purity or heating rates.

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, ECHA) while noting measurement conditions. For example, discrepancies in melting points may arise from polymorphic forms or impurities .

- Interlaboratory Collaborations : Cross-validate results using shared reference materials and calibrated instrumentation.

Advanced: What strategies resolve challenges in scaling up laboratory-scale synthesis to pilot production?

Answer:

- Process Intensification : Use microreactors to enhance heat/mass transfer during bromination, minimizing exothermic side reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate species.

- Safety-by-Design : Conduct hazard assessments (e.g., DSC for thermal stability) to identify critical control points in larger batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.